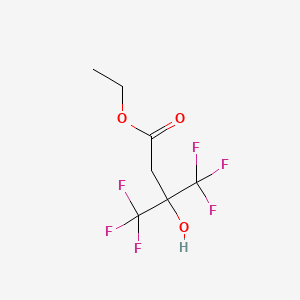

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate

Description

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate is a fluorinated ester with the molecular formula C₈H₈F₆O₃ (InChIKey: ZVWBWGPBZGNCTP-UHFFFAOYSA-N) . It is structurally characterized by:

- A trifluoromethyl (-CF₃) group at position 2.

- A hydroxyl (-OH) group adjacent to the trifluoromethyl group.

- A trifluoroethyl (-CF₂CF₃) moiety at position 3.

This compound is synthesized via reactions involving ethyl 4,4,4-trifluoro-3-oxobutanoate (TFAA) and indole derivatives under catalytic conditions (e.g., K-10 montmorillonite in toluene) . It has applications in medicinal chemistry, particularly as an inhibitor of amyloid-beta self-assembly in Alzheimer’s disease research . Safety assessments classify it as non-toxic under current regulations, though specific handling precautions are advised due to its fluorinated structure .

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O3/c1-2-16-4(14)3-5(15,6(8,9)10)7(11,12)13/h15H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWBWGPBZGNCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 4,4,4-trifluoro-3-oxo-3-(trifluoromethyl)butanoate.

Reduction: Ethyl 4,4,4-trifluoro-3-hydroxybutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₈F₆O₃

- Molecular Weight : 266.14 g/mol

- CAS Number : 152251-75-7

The compound features multiple fluorine atoms, which enhance its chemical stability and lipophilicity, making it suitable for various applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for the synthesis of various biologically active compounds.

Case Study: Synthesis of Beta-Lactones

Research has demonstrated that this compound can undergo cyclization reactions to form beta-lactones, which are valuable in medicinal chemistry due to their role as intermediates in drug synthesis. A study showed that the compound's trifluoromethyl groups significantly influence the reaction pathway and yield of the desired lactone products .

Agrochemical Applications

Fluorinated compounds are known for their efficacy in agrochemicals due to their enhanced metabolic stability and biological activity. This compound is being explored for use in herbicides and fungicides.

Case Study: Herbicidal Efficacy

A study evaluated the herbicidal properties of this compound against various weed species. Results indicated that it exhibited significant herbicidal activity at low concentrations, suggesting its potential as an effective herbicide with reduced environmental impact compared to traditional chemicals .

Material Science

The compound's unique properties make it a candidate for use in advanced materials. Its fluorinated nature can impart desirable characteristics such as hydrophobicity and thermal stability.

Data Table: Comparison of Fluorinated Compounds in Material Science

| Compound Name | Application Area | Key Properties |

|---|---|---|

| This compound | Coatings | High thermal stability, hydrophobic |

| Perfluoropolyether | Lubricants | Low friction coefficient |

| Trifluoroacetic acid | Solvents | Strong acidity |

Mechanism of Action

The mechanism by which Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with active sites of enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related ethyl esters with trifluoro or chloro substituents, focusing on substituent effects and applications.

Table 1: Structural Comparison

Key Observations:

Fluorine vs. Chlorine Substitution: The trifluoroethyl group in the target compound enhances metabolic stability and lipophilicity compared to trichloro analogs (e.g., Ethyl 4,4,4-trichloro-3-hydroxybutanoate) . Chlorinated derivatives exhibit higher density and molar mass but lower thermal stability .

Hydroxyl Group Influence: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents compared to non-hydroxylated analogs like Ethyl 4,4,4-trifluoro-3-methylbutanoate .

Aromatic and Heterocyclic Modifications :

- Pyrazole-containing derivatives (e.g., CAS 2054953-51-2) display higher boiling points (339.8°C) due to increased molecular complexity and nitro group interactions .

Physicochemical Properties

Table 2: Property Comparison

Key Findings:

- Lipophilicity: The target compound’s higher LogP (2.8 vs. 2.3 for Ethyl 4,4,4-trifluoro-3-methylbutanoate) reflects enhanced membrane permeability, critical for blood-brain barrier penetration in Alzheimer’s therapeutics .

- Collision Cross Section (CCS) : The target compound’s CCS (167.2 Ų for [M+H]⁺) suggests a compact structure compared to bulkier analogs, influencing its pharmacokinetic profile .

Biological Activity

Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate (CAS Number: 152251-75-7) is a fluorinated organic compound with potential biological activity. Its unique structural characteristics, particularly the presence of trifluoromethyl groups, suggest interesting interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

This compound has the molecular formula C₈H₈F₆O₃. Its structure includes multiple fluorine atoms that enhance lipophilicity and potentially alter its interaction with biological membranes. The compound is often synthesized through various chemical pathways, including asymmetric reduction methods using microbial systems .

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈F₆O₃ |

| CAS Number | 152251-75-7 |

| Molecular Weight | 250.14 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Pharmacological Effects

Recent studies have explored the effects of this compound on various biological systems. The compound exhibits significant activity against certain bacterial strains and shows promise in anti-inflammatory applications.

Antimicrobial Activity : Preliminary findings indicate that this compound may have inhibitory effects on multidrug-resistant bacteria. For instance, it demonstrated weak activity against Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated. It appears to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Toxicity Profile

The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate that the compound can cause skin irritation and serious eye damage upon contact . However, it has shown low systemic toxicity in animal models at therapeutic doses.

Table 2: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against clinical isolates of MRSA. The results showed that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to mammalian cells. This suggests its potential as a lead candidate for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of the compound involved administering it to mice with induced inflammation. The results indicated a significant reduction in swelling and pain compared to control groups. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Q & A

Q. Q1. What are the standard synthetic routes for Ethyl 4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanoate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions. A common approach involves:

- Michael Addition : Ethyl 4,4,4-trifluoro-3-oxobutanoate (a precursor) reacts with nucleophiles (e.g., indole derivatives) under catalysis by K-10 montmorillonite in toluene at 60°C .

- Chiral Resolution : Enantioselective synthesis employs (R)-1-phenylethylamine to separate enantiomers, yielding optically pure products via crystallization .

- Optimization : Continuous flow reactors improve efficiency, with precise control of temperature, solvent polarity, and catalyst loading to minimize by-products .

Advanced Enantioselective Synthesis

Q. Q2. How can researchers achieve enantiomeric purity, and what analytical methods validate chirality?

- Method : Use chiral auxiliaries like (R)-1-phenylethylamine to form diastereomeric salts, followed by recrystallization. Optical rotation ([α]D) and chiral HPLC confirm purity .

- Challenges : Steric hindrance from the trifluoromethyl group complicates resolution. Polar solvents (e.g., ethanol) enhance solubility during crystallization .

Biological Activity and Mechanisms

Q. Q3. What biological targets are associated with this compound, and how do its functional groups modulate activity?

- Basic : The trifluoromethyl and hydroxyl groups enhance lipophilicity and hydrogen-bonding capacity, making it a candidate for enzyme inhibition (e.g., β-amyloid aggregation in neurodegenerative studies) .

- Advanced : Molecular docking studies reveal interactions with amyloidogenic peptides via fluorine-mediated hydrophobic effects and the hydroxyl group’s hydrogen bonding .

Analytical Characterization

Q. Q4. What spectroscopic and chromatographic methods are critical for structural elucidation?

- Basic : ¹⁹F NMR (δ -70 to -75 ppm for CF₃ groups), ¹H NMR (δ 4.2–4.4 ppm for ethyl ester), and IR (1730 cm⁻¹ for carbonyl) .

- Advanced : X-ray crystallography resolves stereochemistry, while UPLC-MS with HILIC columns separates polar degradation products .

Stability and Reactivity

Q. Q5. How should researchers handle and store this compound to prevent decomposition?

- Basic : Store under inert gas (N₂/Ar) at -20°C to avoid hydrolysis of the ester group. Moisture induces lactonization .

- Advanced : Kinetic studies show decomposition at >60°C or in acidic/basic conditions, forming trifluoroacetic acid derivatives. Stabilizers like BHT (0.1%) prolong shelf life .

Contradictions in Spectral Data

Q. Q6. Why are there discrepancies in reported spectral data, and how can researchers address them?

- Cause : Batch-dependent impurities (e.g., residual solvents or diastereomers) alter NMR shifts. For example, trace water broadens hydroxyl peaks .

- Resolution : Use deuterated DMSO for ¹H NMR to sharpen peaks, and compare with computational predictions (DFT) for validation .

Industrial vs. Lab-Scale Synthesis

Q. Q7. How do industrial protocols differ from lab-scale synthesis in terms of scalability?

- Lab-Scale : Batch reactors with manual monitoring; yields ~60–70% due to equilibrium limitations in Michael additions .

- Industrial : Continuous flow systems with in-line FTIR monitoring achieve >85% yield via real-time adjustment of residence time and temperature .

Material Science Applications

Q. Q8. What advanced applications exist beyond pharmaceuticals, such as in polymer chemistry?

- Basic : The compound serves as a monomer in fluorinated polymers, imparting thermal stability and chemical resistance .

- Advanced : Copolymerization with ethenesulfonic acid creates ion-exchange membranes for fuel cells, leveraging fluorine’s electronegativity .

Computational Modeling

Q. Q9. How can DFT calculations guide the design of derivatives with improved bioactivity?

- Method : Optimize geometries at the B3LYP/6-31G(d) level to predict electrostatic potentials and Fukui indices for nucleophilic attack sites .

- Application : Simulations identify substituents (e.g., chloro vs. fluoro) that enhance binding to amyloid-beta peptides .

Toxicity and Safety

Q. Q10. What safety protocols are recommended given the compound’s reactive groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.